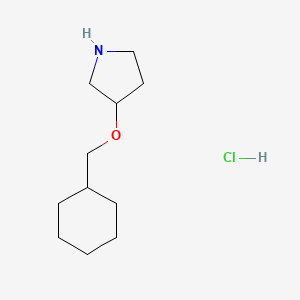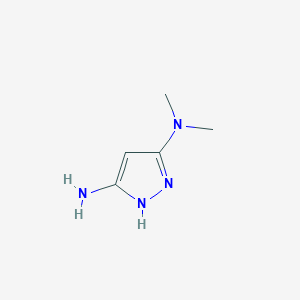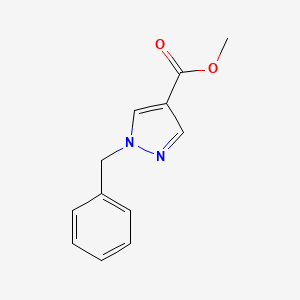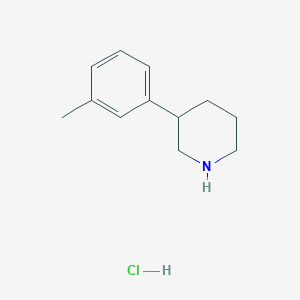![molecular formula C11H22Cl3N5 B1521150 1-[4-(Pyrimidin-2-yl)piperazin-1-yl]propan-2-amin Trihydrochlorid CAS No. 1193390-04-3](/img/structure/B1521150.png)
1-[4-(Pyrimidin-2-yl)piperazin-1-yl]propan-2-amin Trihydrochlorid
Übersicht
Beschreibung
1-[4-(Pyrimidin-2-yl)piperazin-1-yl]propan-2-amine trihydrochloride is a useful research compound. Its molecular formula is C11H22Cl3N5 and its molecular weight is 330.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-[4-(Pyrimidin-2-yl)piperazin-1-yl]propan-2-amine trihydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-[4-(Pyrimidin-2-yl)piperazin-1-yl]propan-2-amine trihydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
PAK4-Inhibitoren
Diese Verbindung wurde bei der Entwicklung und Synthese von PAK4-Inhibitoren verwendet . PAK4 (p21-aktivierte Kinase 4) ist ein Mitglied der Serin/Threonin-Proteinkinasen, die wichtige Rollen in der Zellfunktion spielen, einschließlich der Förderung des Zellwachstums, der Hemmung der Zell-Apoptose und der Regulierung von Zytoskelettfunktionen . Von dieser Verbindung abgeleitete Verbindungen haben eine signifikante inhibitorische Aktivität gegen PAK4 gezeigt und haben das Potenzial für eine Weiterentwicklung als PAK4-Inhibitoren für die Antikrebsaktivität .
Anti-Fibrose-Aktivität
Eine Reihe neuartiger 2-(Pyridin-2-yl)pyrimidin-Derivate, die aus dieser Verbindung synthetisiert werden, wurden auf ihre Anti-Fibrose-Aktivität hin untersucht . Diese Verbindungen haben bessere Anti-Fibrose-Aktivitäten als Pirfenidon und Bipy55′DC gezeigt . Sie haben die Expression von Kollagen und den Gehalt an Hydroxyprolin im Zellkulturmedium in vitro effektiv gehemmt, was auf ihr Potenzial als neuartige Anti-Fibrose-Medikamente hindeutet .
Derivatisierungsreagenz
Diese Verbindung kann als Derivatisierungsreagenz für die Carboxylgruppen an Peptiden verwendet werden . Dies kann besonders nützlich während der spektrophotometrischen Analyse von Phosphopeptiden sein .
Synthese von heterozyklischen Verbindungen
Es kann als Ausgangsreagenz für die Synthese von 3-{(4-(Pyrimidin-2-yl)piperazin-1-yl)methyl}-1H-pyrrolo[2,3-b]pyridin verwendet werden . Diese Verbindung könnte möglicherweise verschiedene biologische Aktivitäten haben.
Fungizide Aktivitäten
Von dieser Verbindung abgeleitete Verbindungen haben moderate, aber vielversprechende fungizide Aktivitäten gezeigt . Sie wurden in vitro gegen verschiedene Pilze getestet, darunter Fusarium omysporum, Physalospora piricola, Alternaria solani, Phytophthora capsici, Cercospora arachidicola und Gibberella zeae .
Eigenschaften
IUPAC Name |
1-(4-pyrimidin-2-ylpiperazin-1-yl)propan-2-amine;trihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19N5.3ClH/c1-10(12)9-15-5-7-16(8-6-15)11-13-3-2-4-14-11;;;/h2-4,10H,5-9,12H2,1H3;3*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYYAIEKTXLLMKC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN1CCN(CC1)C2=NC=CC=N2)N.Cl.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22Cl3N5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-[1-methyl-5-(trifluoromethyl)-1H-1,3-benzodiazol-2-yl]ethan-1-ol](/img/structure/B1521068.png)


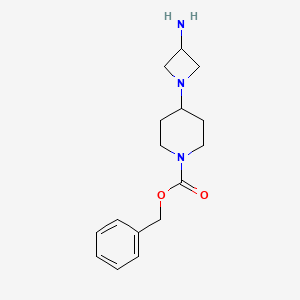
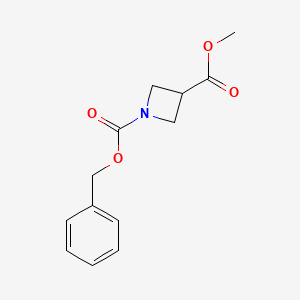
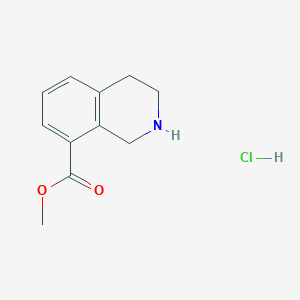
![tert-Butyl 5-oxo-4,10-diazaspiro[5.5]undecane-10-carboxylate](/img/structure/B1521075.png)
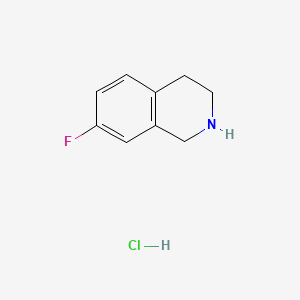
![2-Aza-spiro[5.5]undecane hydrochloride](/img/structure/B1521080.png)
